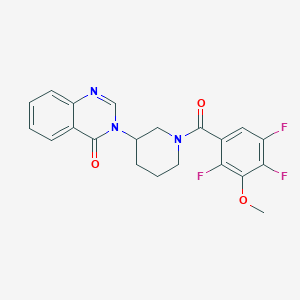
2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a 3,4-dihydro-1(2H)-quinolinyl group and a trifluoromethylphenyl group. The 3,4-dihydro-1(2H)-quinolinyl group is a type of isoquinoline, a heterocyclic aromatic organic compound . The trifluoromethylphenyl group is a phenyl group (a ring of 6 carbon atoms) with a trifluoromethyl (-CF3) substituent.
科学的研究の応用
Structural Properties and Interactions
Research demonstrates the significance of spatial orientations in amide derivatives for anion coordination, highlighting the tweezer-like geometry of certain compounds for self-assembly into channel-like structures through weak interactions. These findings are vital for understanding molecular assembly and designing functional materials (D. Kalita, J. Baruah, 2010).
Synthesis Methods
Several studies have developed synthetic methods for highly functionalized quinolin-2(1H)-ones. For instance, copper(II) chloride-catalyzed aerobic oxidative carbocyclization reactions and base-promoted nucleophilic carbocyclization have been employed to produce diverse functionalized quinolin-2(1H)-ones, demonstrating the compounds' versatility and potential for various applications (Yanjun Chen, Che-Ping Chuang, 2016).
Potential Therapeutic Uses
The antimicrobial and antiprotozoal activities of quinoxaline-oxadiazole hybrids, including their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggest significant potential for developing new therapeutics (N. Patel et al., 2017). Additionally, 2-(Quinolin-4-yloxy)acetamides have shown potent in vitro inhibition of Mycobacterium tuberculosis growth, including drug-resistant strains, indicating their potential as future drug alternatives for tuberculosis treatment (K. Pissinate et al., 2016).
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)14-7-3-8-15(11-14)22-17(24)12-23-10-4-6-13-5-1-2-9-16(13)23/h1-3,5,7-9,11H,4,6,10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCFZKBEDXTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

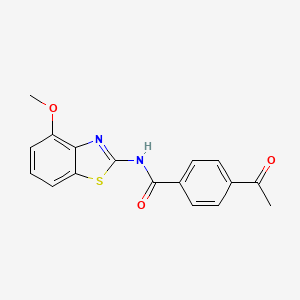
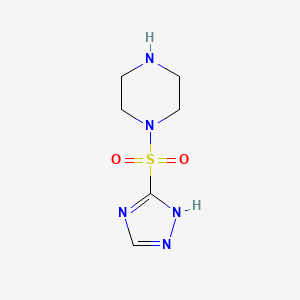
![N-[2-[[2-(4-Fluorophenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2709574.png)
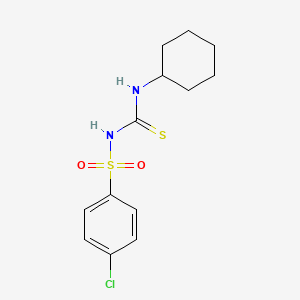

![1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2709580.png)
![N-(2-hydroxyethyl)-4-{[(4-hydroxyquinazolin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2709582.png)
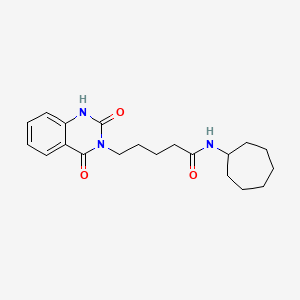
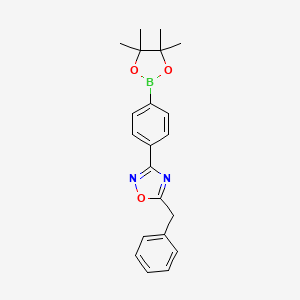
![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)
![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
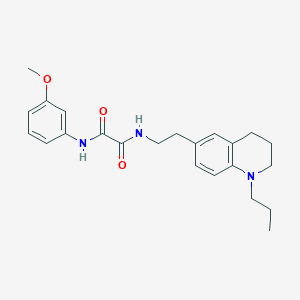
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)
